1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol
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Overview
Description
1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol is a complex organic compound featuring multiple benzimidazole groups Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method involves the nucleophilic substitution reaction where benzimidazole reacts with a halogenated alkyl compound in the presence of a base such as potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium hydroxide in DMSO.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce reduced benzimidazole derivatives.
Scientific Research Applications
1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moieties can bind to metal ions, influencing enzymatic activity and disrupting biological pathways. This compound can also intercalate into DNA, affecting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(benzimidazol-2-yl)propane: Similar structure but lacks the hydroxyl group.
1,3-Bis(benzimidazol-2-yl)ethane: Shorter alkyl chain compared to 1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol.
1,3-Bis(benzimidazol-2-yl)butane: Longer alkyl chain compared to this compound.
Uniqueness
This compound is unique due to its multiple benzimidazole groups and the presence of a hydroxyl group, which can enhance its solubility and reactivity. This structural uniqueness contributes to its diverse applications in various fields.
Properties
IUPAC Name |
1,3-bis[bis(1H-benzimidazol-2-ylmethyl)amino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N10O/c46-23(17-44(19-32-36-24-9-1-2-10-25(24)37-32)20-33-38-26-11-3-4-12-27(26)39-33)18-45(21-34-40-28-13-5-6-14-29(28)41-34)22-35-42-30-15-7-8-16-31(30)43-35/h1-16,23,46H,17-22H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMHDQONAKSRKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC(CN(CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326576 |
Source
|
Record name | 1,3-Bis{bis[(1H-benzimidazol-2-yl)methyl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83144-89-2 |
Source
|
Record name | 1,3-Bis{bis[(1H-benzimidazol-2-yl)methyl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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